molecular formula C5H2Cl2N2O2 B13799987 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride CAS No. 66328-08-3

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

Cat. No.: B13799987
CAS No.: 66328-08-3
M. Wt: 192.98 g/mol
InChI Key: GLNSJGWKYCJNIR-UHFFFAOYSA-N
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Description

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride typically involves the chlorination of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position of the pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Chlorinating Agents:

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride include other pyridazine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern and the presence of the chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .

Properties

CAS No.

66328-08-3

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11)

InChI Key

GLNSJGWKYCJNIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)Cl

Origin of Product

United States

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